4-Chloro-5-(trifluoromethoxy)quinazoline
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Overview
Description
4-Chloro-5-(trifluoromethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and a trifluoromethoxy group in the quinazoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with trifluoromethoxy-containing reagents. One common method is the nucleophilic substitution reaction where 4-chloroquinazoline is treated with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis and metal-catalyzed reactions can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(trifluoromethoxy)quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Produces substituted quinazolines with various functional groups.
Oxidation: Forms quinazoline N-oxides.
Reduction: Yields dihydroquinazoline derivatives.
Scientific Research Applications
4-Chloro-5-(trifluoromethoxy)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- 4-Chloro-7-(trifluoromethoxy)quinazoline
- 4-Chloro-6-(trifluoromethoxy)quinazoline
- 4-Chloro-8-(trifluoromethoxy)quinazoline
Comparison: 4-Chloro-5-(trifluoromethoxy)quinazoline is unique due to the position of the trifluoromethoxy group on the quinazoline ring. This positional difference can significantly influence the compound’s reactivity, biological activity, and interaction with molecular targets. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C9H4ClF3N2O |
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Molecular Weight |
248.59 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethoxy)quinazoline |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-7-5(14-4-15-8)2-1-3-6(7)16-9(11,12)13/h1-4H |
InChI Key |
MXUXIANQPONVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=N2)Cl |
Origin of Product |
United States |
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